molecular formula C15H8Cl2N2S B5777155 6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B5777155
M. Wt: 319.2 g/mol
InChI Key: WRFPPFHUECJAQB-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that belongs to the imidazothiazole family This compound is characterized by its fused bicyclic structure, which includes both imidazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted imidazothiazole derivatives.

Scientific Research Applications

6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is unique due to its specific substitution pattern and the presence of both chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2S/c16-9-5-6-13-14(7-9)20-15-18-12(8-19(13)15)10-3-1-2-4-11(10)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPPFHUECJAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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